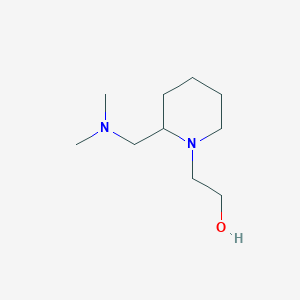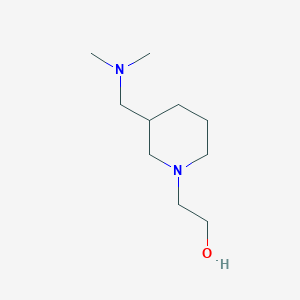![molecular formula C12H26N2O B7919493 2-{3-[(Isopropyl-methyl-amino)-methyl]-piperidin-1-yl}-ethanol](/img/structure/B7919493.png)
2-{3-[(Isopropyl-methyl-amino)-methyl]-piperidin-1-yl}-ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{3-[(Isopropyl-methyl-amino)-methyl]-piperidin-1-yl}-ethanol is a chemical compound that features a piperidine ring, which is a six-membered heterocycle containing one nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-[(Isopropyl-methyl-amino)-methyl]-piperidin-1-yl}-ethanol typically involves the reaction of piperidine derivatives with isopropyl-methyl-amine and subsequent functionalization to introduce the ethanol group. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. This includes the use of continuous flow reactors and advanced purification techniques to meet industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
2-{3-[(Isopropyl-methyl-amino)-methyl]-piperidin-1-yl}-ethanol can undergo various chemical reactions, including:
Oxidation: Conversion of the ethanol group to a carbonyl group.
Reduction: Reduction of the piperidine ring to form different derivatives.
Substitution: Introduction of different functional groups onto the piperidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Aplicaciones Científicas De Investigación
2-{3-[(Isopropyl-methyl-amino)-methyl]-piperidin-1-yl}-ethanol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-{3-[(Isopropyl-methyl-amino)-methyl]-piperidin-1-yl}-ethanol involves its interaction with specific molecular targets. The piperidine ring can interact with receptors or enzymes, modulating their activity. The isopropyl-methyl-amino group may enhance binding affinity and specificity, while the ethanol group can influence solubility and bioavailability.
Comparación Con Compuestos Similares
Similar Compounds
Piperidine: A simpler analog with a similar ring structure but lacking the isopropyl-methyl-amino and ethanol groups.
N-Methylpiperidine: Contains a methyl group on the nitrogen atom, similar to the isopropyl-methyl-amino group in the target compound.
2-Piperidone: Features a carbonyl group instead of the ethanol group, providing different reactivity and applications.
Uniqueness
2-{3-[(Isopropyl-methyl-amino)-methyl]-piperidin-1-yl}-ethanol is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the isopropyl-methyl-amino group enhances its potential interactions with biological targets, while the ethanol group provides additional reactivity and solubility characteristics.
Propiedades
IUPAC Name |
2-[3-[[methyl(propan-2-yl)amino]methyl]piperidin-1-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H26N2O/c1-11(2)13(3)9-12-5-4-6-14(10-12)7-8-15/h11-12,15H,4-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQMHXTWQPOGGQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C)CC1CCCN(C1)CCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![{3-[(Acetyl-isopropyl-amino)-methyl]-piperidin-1-yl}-acetic acid](/img/structure/B7919413.png)
![3-[(Carboxymethyl-amino)-methyl]-piperidine-1-carboxylic acid benzyl ester](/img/structure/B7919421.png)
![[(S)-3-(Acetyl-cyclopropyl-amino)-piperidin-1-yl]-acetic acid](/img/structure/B7919428.png)
![4-[(Carboxymethyl-amino)-methyl]-piperidine-1-carboxylic acid benzyl ester](/img/structure/B7919433.png)
![{2-[(Acetyl-cyclopropyl-amino)-methyl]-piperidin-1-yl}-acetic acid](/img/structure/B7919437.png)



![2-[(S)-3-(Isopropyl-methyl-amino)-piperidin-1-yl]-ethanol](/img/structure/B7919476.png)
![2-{2-[(Isopropyl-methyl-amino)-methyl]-piperidin-1-yl}-ethanol](/img/structure/B7919491.png)
![(S)-2-Amino-1-[(S)-3-(isopropyl-methyl-amino)-piperidin-1-yl]-propan-1-one](/img/structure/B7919509.png)
![(S)-2-Amino-1-[4-(isopropyl-methyl-amino)-piperidin-1-yl]-propan-1-one](/img/structure/B7919517.png)
![(S)-2-Amino-1-{2-[(isopropyl-methyl-amino)-methyl]-piperidin-1-yl}-propan-1-one](/img/structure/B7919522.png)
![(S)-2-Amino-1-{3-[(isopropyl-methyl-amino)-methyl]-piperidin-1-yl}-propan-1-one](/img/structure/B7919529.png)
